molecular formula C26H24Cl2N4O2S B14947837 N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539809-70-6

N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B14947837
CAS No.: 539809-70-6
M. Wt: 527.5 g/mol
InChI Key: FJLOCKMDFILFLT-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic triazole-based acetamide derivative. Its structure combines a 1,2,4-triazole core substituted with a phenyl group at position 4 and a (4-propylphenoxy)methyl moiety at position 3. The thioether linkage at position 3 connects the triazole to an acetamide group, which is further substituted with a 2,3-dichlorophenylamine.

Properties

CAS No.

539809-70-6

Molecular Formula

C26H24Cl2N4O2S

Molecular Weight

527.5 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24Cl2N4O2S/c1-2-7-18-12-14-20(15-13-18)34-16-23-30-31-26(32(23)19-8-4-3-5-9-19)35-17-24(33)29-22-11-6-10-21(27)25(22)28/h3-6,8-15H,2,7,16-17H2,1H3,(H,29,33)

InChI Key

FJLOCKMDFILFLT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Biological Activity

N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group and the dichlorophenyl moiety further enhances its potential as a bioactive agent.

Biological Activity Overview

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit various biological activities including:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against a range of pathogens.
  • Anticancer Properties : Certain triazole compounds have been identified as having cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory responses.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Anticancer Activity : A study conducted on a series of triazole derivatives including this compound revealed significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells and 6.2 μM against HCT116 colon cancer cells .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against resistant strains of bacteria. The mechanism involved disruption of bacterial cell membrane integrity .

Research Findings

Recent literature emphasizes the importance of the triazole ring in enhancing biological activity. For instance:

  • Synthesis and Evaluation : The synthesis of various triazole derivatives has been explored extensively, with modifications leading to improved biological profiles .
  • Structure-Activity Relationship (SAR) : Studies indicate that specific substitutions on the triazole ring can significantly impact the compound's potency and selectivity against target pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides, which exhibit structural variations in their aromatic substituents, linker groups, and terminal amide moieties. Below is a detailed comparison with key analogs:

Substituent Analysis of the Aromatic Rings

Compound Name Triazole Substituents (Position 4 & 5) Acetamide Substituent Key Structural Differences Hypothesized Impact
Target Compound 4-Phenyl, 5-[(4-propylphenoxy)methyl] 2,3-Dichlorophenyl High lipophilicity due to dichloro and propylphenoxy groups Enhanced membrane permeability; potential CYP450 inhibition
N-(2,3-Dimethylphenyl)-2-({4-Phenyl-5-[(4-Propylphenoxy)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide Same as target compound 2,3-Dimethylphenyl Methyl groups instead of chlorine atoms Reduced electronegativity; altered metabolic stability
N-(2,3-Dimethylphenyl)-2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-(4-Methoxyphenyl), 5-(phenoxymethyl) 2,3-Dimethylphenyl Methoxy group enhances polarity; phenoxymethyl lacks propyl chain Improved solubility; reduced steric hindrance
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide 4-Ethyl, 5-(thiophen-2-yl) 4-Fluorophenyl Thiophene introduces π-π stacking potential; fluorine increases electronegativity Enhanced target binding; altered pharmacokinetics

Research Findings and Limitations

  • Evidence Gaps : While structural analogs exist (e.g., ), direct comparative data on the target compound’s bioactivity (e.g., IC50 values, toxicity profiles) are absent in the provided evidence.
  • Hypothetical Advantages: The dichlorophenyl and propylphenoxy groups may synergize to improve target selectivity over non-halogenated analogs, but experimental validation is required.
  • Key Challenge : Balancing lipophilicity (from chloro and propyl groups) with solubility remains a critical optimization parameter for this compound class.

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